molecular formula C7H3ClIN3O2 B1360846 6-Chloro-3-iodo-5-nitro-1H-indazole CAS No. 1000342-47-1

6-Chloro-3-iodo-5-nitro-1H-indazole

Cat. No. B1360846
M. Wt: 323.47 g/mol
InChI Key: DBFHOJJVQRLTIO-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-5-nitro-1H-indazole is a heterocyclic aromatic compound with a nitrogen-containing five-membered ring. It has a wide range of applications in the fields of chemistry, biochemistry and pharmaceuticals. In

Scientific Research Applications

Synthesis and Biological Importance

6-Chloro-3-iodo-5-nitro-1H-indazole and its derivatives have been synthesized and studied for various biological applications. For instance, the synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole has been explored. These compounds were evaluated for their antibacterial, antifungal, antitubercular, and anti-inflammatory activities, showing significant results in these areas (Samadhiya et al., 2012).

Structural Analysis

Structural analysis of indazole derivatives, including those similar to 6-Chloro-3-iodo-5-nitro-1H-indazole, has been a subject of research. For example, the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole has been determined, providing insights into the molecular arrangement and potential interactions (Kouakou et al., 2015).

Inhibition of Nitric Oxide Synthase

Research has shown that indazole derivatives, including those structurally related to 6-Chloro-3-iodo-5-nitro-1H-indazole, can inhibit nitric oxide synthase (NOS). Such inhibition has implications for understanding and potentially treating conditions where NOS activity is a factor (Babbedge et al., 1993).

Antileishmanial Activity

Novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and shown promising antileishmanial activity. Molecular docking and dynamics simulations indicated a high affinity for binding with Leishmania trypanothione reductase enzyme, suggesting a potential pathway for developing new antileishmanial agents (Abdelahi et al., 2021).

Synthesis of Heterocyclic Systems

Efficient synthetic approaches for SF5-substituted heterocyclic systems, including 6-SF5-indazoles, have been developed. This includes the synthesis of derivatives such as bromo, iodo, nitro, N-acetyl, and N-benzyl substituted compounds, demonstrating the versatility of indazole derivatives in chemical synthesis (Kanishchev & Dolbier, 2018).

properties

IUPAC Name

6-chloro-3-iodo-5-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClIN3O2/c8-4-2-5-3(7(9)11-10-5)1-6(4)12(13)14/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFHOJJVQRLTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NNC(=C21)I)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClIN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646622
Record name 6-Chloro-3-iodo-5-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-iodo-5-nitro-1H-indazole

CAS RN

1000342-47-1
Record name 6-Chloro-3-iodo-5-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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